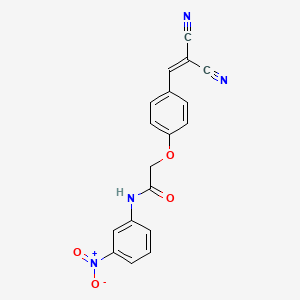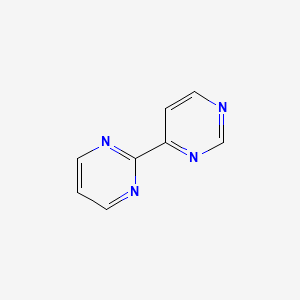
2,4'-Bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Bipyrimidine is an organic compound with the molecular formula C₈H₆N₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Bipyrimidine typically involves the coupling of two pyrimidine rings. One common method is the direct N-alkylation of commercially available starting compounds. For instance, the synthesis can be achieved by using 1,3-propanesultone as an alkylating agent .
Industrial Production Methods: Industrial production methods for 2,4’-Bipyrimidine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4’-Bipyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for 2,4’-Bipyrimidine, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,4’-Bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like ruthenium.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of anticancer agents.
Mécanisme D'action
The mechanism of action of 2,4’-Bipyrimidine involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, altering their structure and function. For example, bipyrimidine ruthenium complexes can bind to the N7 atom of guanine in DNA, leading to changes in the DNA structure .
Comparaison Avec Des Composés Similaires
- 2,2’-Bipyrimidine
- 4,4’-Bipyridine
- 2,2’-Bipyridine
Comparison: 2,4’-Bipyrimidine is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and binding properties. Compared to 2,2’-Bipyrimidine, it has different solubility and stability profiles, making it more suitable for certain applications, such as in redox flow batteries . Similarly, its structural differences from bipyridine derivatives affect its coordination chemistry and potential biological activities .
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-pyrimidin-4-ylpyrimidine |
InChI |
InChI=1S/C8H6N4/c1-3-10-8(11-4-1)7-2-5-9-6-12-7/h1-6H |
Clé InChI |
FXLFSLGEPUVFNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B12986904.png)
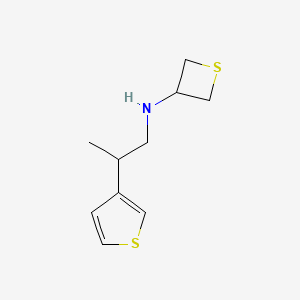
![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
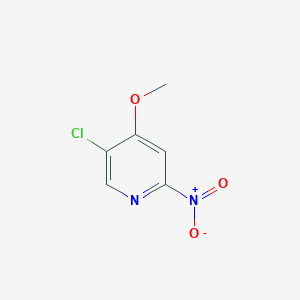
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)
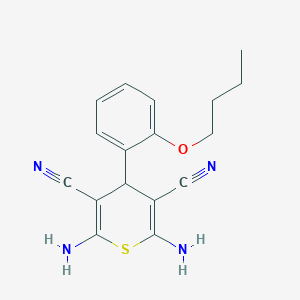
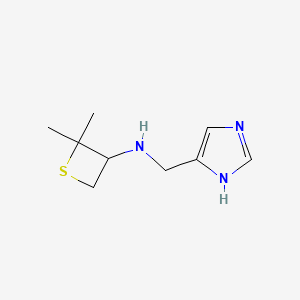
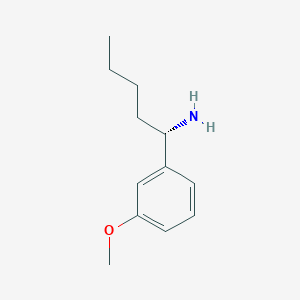

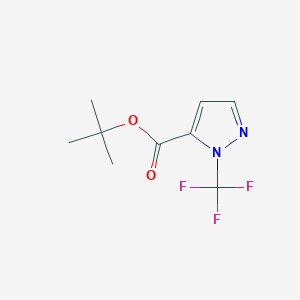
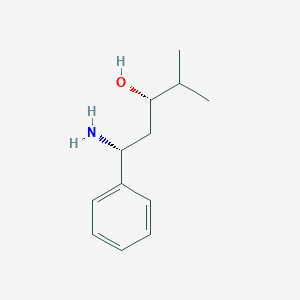
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
